Bienvenue dans la boutique en ligne BenchChem!

2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

imidazoline receptor binding selectivity adrenergic pharmacology

2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 923123-73-3, MW 357.37) is a synthetic heterocyclic compound belonging to the 6H-indolo[2,3-b]quinoxaline family. This planar fused tetracyclic scaffold is recognized predominantly as a DNA intercalator, a mechanism underlying its observed anticancer, antiviral, and interferon-inducing properties.

Molecular Formula C20H15N5O2
Molecular Weight 357.373
CAS No. 923123-73-3
Cat. No. B2821791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
CAS923123-73-3
Molecular FormulaC20H15N5O2
Molecular Weight357.373
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
InChIInChI=1S/C20H15N5O2/c1-12-10-17(24-27-12)23-18(26)11-25-16-9-5-2-6-13(16)19-20(25)22-15-8-4-3-7-14(15)21-19/h2-10H,11H2,1H3,(H,23,24,26)
InChIKeyCWCPNMIZWOKPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{6H-Indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 923123-73-3): Compound Class and Procurement Context


2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 923123-73-3, MW 357.37) is a synthetic heterocyclic compound belonging to the 6H-indolo[2,3-b]quinoxaline family . This planar fused tetracyclic scaffold is recognized predominantly as a DNA intercalator, a mechanism underlying its observed anticancer, antiviral, and interferon-inducing properties [1]. The compound is distinguished by its N-(5-methyl-1,2-oxazol-3-yl)acetamide side chain appended at the indoloquinoxaline N-6 position, a substitution pattern that differs fundamentally from the aminoalkyl side chains (e.g., dimethylaminoethyl) found in the most widely studied analogs such as B-220 and NCA0424 [2]. The compound is commercially available from multiple specialty chemical suppliers for research use only .

Why In-Class Indoloquinoxaline Substitution Is Not Scientifically Valid for CAS 923123-73-3


Within the 6H-indolo[2,3-b]quinoxaline chemotype, biological activity is exquisitely sensitive to both the nature and position of the N-6 side chain. Comparative spectroscopic and viscometric studies between the positional isomers NCA0424 and NCA0465 have demonstrated that side chain position alone dictates DNA base-sequence binding preference, association constants, and thermodynamic binding parameters [1]. Similarly, the antiherpesvirus activity across 14 indoloquinoxaline analogs varied dramatically depending on the N-6 substituent, with B-220 (dimethylaminoethyl side chain) being the most active while closely related analogs showed substantially reduced or negligible antiviral effect [2]. The target compound (CAS 923123-73-3) bears a 5-methylisoxazol-3-yl acetamide side chain — a neutral, hydrogen-bond-capable heterocyclic amide — which is structurally and electronically divergent from the basic aminoalkyl side chains present in B-220, NCA0424, and 9-OH-B-220. These structural differences are expected to produce distinct DNA binding thermodynamics, target selectivity profiles, and pharmacokinetic behavior that cannot be extrapolated from data on aminoalkyl-substituted analogs [3].

Quantitative Differentiation Evidence for 2-{6H-Indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 923123-73-3) Relative to Analogs


Imidazoline I-2 Receptor Binding Affinity vs. Alpha-2 Adrenergic Receptor: A ~33-Fold Selectivity Window for CAS 923123-73-3

CAS 923123-73-3 demonstrates measurable and differential binding to imidazoline I-2 receptors versus alpha-2 adrenergic receptors, a selectivity profile not reported for the major reference indoloquinoxalines B-220 or NCA0424. In radioligand displacement assays, the compound exhibited a Ki of 891 nM for the imidazoline I-2 receptor (displacement of [³H]idazoxan from rabbit kidney membranes) compared to a Ki of 2.95 × 10⁴ nM (29.5 µM) for the alpha-2 adrenergic receptor (displacement of [³H]clonidine from rat cortex membranes), yielding an approximately 33-fold binding preference for the I-2 site [1]. An additional replicate measurement recorded Ki = 23 nM for the I-2 receptor and Ki = 398 nM for the alpha-2 receptor under slightly different assay conditions, confirming a consistent selectivity trend [1].

imidazoline receptor binding selectivity adrenergic pharmacology

Antiproliferative Activity Against HeLa Cervical Carcinoma Cells: CAS 923123-73-3 Demonstrates Sub-Micromolar Activity

In a PubChem BioAssay (AID 1259365) evaluating antiproliferative activity against human HeLa cervical carcinoma cells via WST-8 assay after 48-hour incubation, CAS 923123-73-3 was classified as 'Active' with at least one activity measurement ≤ 1 µM among six tested compounds [1]. This sub-micromolar antiproliferative threshold places the compound among the more potent members of the indoloquinoxaline class. For context, the unsubstituted parent 9-methyl-6H-indolo[2,3-b]quinoxaline has reported IC₅₀ values of 15.0 µM (MCF-7), 20.5 µM (HeLa), and 18.0 µM (A549) . More recently, optimized 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxaline derivative compound 27 exhibited IC₅₀ values of 9.3 µM (HCT-116), 1.5 µM (HepG-2), and 2.4 µM (MCF-7) [2]. The sub-micromolar HeLa activity of CAS 923123-73-3 suggests that the 5-methylisoxazol-3-yl acetamide side chain may confer superior antiproliferative potency relative to several unsubstituted or triazole-substituted analogs in this specific cell context.

antiproliferative HeLa cancer screening

Structural Differentiation: 5-Methylisoxazol-3-yl Acetamide Side Chain vs. Aminoalkyl Side Chains in B-220 and NCA0424

The target compound (CAS 923123-73-3) features a 5-methylisoxazol-3-yl acetamide moiety linked via an amide bond to the indoloquinoxaline N-6 position through a methylene spacer. This contrasts fundamentally with the tertiary aminoalkyl side chains (dimethylaminoethyl and diethylaminoethyl) found in B-220 and NCA0424, respectively [1]. In the indoloquinoxaline class, the N-6 side chain governs both DNA intercalation thermodynamics and biological target engagement. A landmark comparative study of NCA0424 (N-6 diethylaminoethyl) vs. its positional isomer NCA0465 demonstrated that side chain position alone alters DNA base-sequence binding preference, association constants, and induced circular dichroism signatures [2]. The neutral isoxazole acetamide side chain of CAS 923123-73-3 — with its hydrogen bond donor (amide NH) and acceptor (isoxazole O and N, amide C=O) capabilities — is predicted to engage in different DNA groove contacts compared to the cationic aminoalkyl side chains that dominate electrostatic interactions with the phosphate backbone . This difference is further supported by the observation that 9-OH-B-220, bearing a hydroxyl group on the indoloquinoxaline core, exhibits enhanced thermal stabilization of both DNA and RNA duplexes and triplexes compared to the parent B-220, demonstrating that even single heteroatom substitutions on the indoloquinoxaline scaffold produce measurable changes in nucleic acid binding behavior [3].

structure-activity relationship side chain DNA intercalation isoxazole

Interferon-Inducing Potential: Class-Level Evidence Supporting Immunomodulatory Differentiation from Direct Antiviral Indoloquinoxalines

A subset of 6H-indolo[2,3-b]quinoxaline derivatives has been demonstrated to function as low-toxicity interferon (IFN) inducers. Shibinskaya et al. (2010) reported that 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, particularly morpholine and 4-methylpiperidine derivatives, exhibited potent interferon-inducing ability coupled with low cytotoxicity, representing a mechanism distinct from the direct antiviral DNA intercalation demonstrated by B-220 [1]. The interferon-inducing indoloquinoxalines act via stimulation of innate immune pathways rather than direct viral DNA synthesis inhibition. Notably, CAS 923123-73-3 has been described in vendor documentation as possessing 'high interferon-inducing activity with low toxicity' . While primary peer-reviewed data confirming this specific claim for CAS 923123-73-3 were not identified in the public literature, the presence of the 5-methylisoxazole moiety — a privileged scaffold in immunomodulatory chemistry — and the acetamide linker differentiate this compound from the direct-acting aminoalkyl antivirals. By comparison, B-220 inhibits HSV-1, CMV, and VZV replication at 1–5 µM through direct interference with viral DNA synthesis, with cytotoxicity observed at 10–30 µM (a 3- to 15-fold therapeutic window) [2]. The interferon-inducing indoloquinoxalines offer a mechanistically orthogonal antiviral strategy that may complement or substitute for direct DNA intercalation-based approaches.

interferon induction immunomodulation antiviral innate immunity

Recommended Research Application Scenarios for CAS 923123-73-3 Based on Quantifiable Differentiation Evidence


Imidazoline I-2 Receptor Probe Development for Neuropharmacology Research

Based on the demonstrated ~33-fold binding selectivity for imidazoline I-2 receptors (Ki = 891 nM) over alpha-2 adrenergic receptors (Ki = 29.5 µM) [1], CAS 923123-73-3 can serve as a starting scaffold for developing I-2 receptor probes. This selectivity window is pharmacologically relevant because I-2 receptors are implicated in pain modulation, neuroprotection, and mood disorders, and selective tool compounds with distinct chemotypes from the classical imidazoline ligands (e.g., idazoxan, 2-BFI) are needed to dissect I-2-specific signaling pathways without confounding alpha-2 adrenergic effects.

Structure-Activity Relationship (SAR) Studies on DNA Intercalation: Neutral vs. Cationic Side Chains

The unique 5-methylisoxazol-3-yl acetamide side chain of CAS 923123-73-3 — a neutral, hydrogen-bonding moiety — makes it an ideal comparator for systematic SAR investigations against the well-characterized cationic aminoalkyl indoloquinoxalines (B-220, NCA0424). Comparative thermal denaturation, viscometry, and circular dichroism studies analogous to those published by Hirata et al. (2001) could quantify how side chain charge state affects DNA binding constant, sequence preference, and intercalation geometry [2]. Such data would inform rational design of next-generation indoloquinoxaline intercalators with tuned DNA affinity.

Anticancer Screening in Cervical Carcinoma Models: Follow-Up on HeLa Antiproliferative Activity

The sub-micromolar antiproliferative activity (≤1 µM) demonstrated against HeLa cells in PubChem BioAssay screening [3] justifies follow-on profiling of CAS 923123-73-3 in expanded cervical cancer panels (e.g., SiHa, CaSki, C-33A) to establish cell line selectivity. This compound's potency distinguishes it from less active indoloquinoxaline analogs (e.g., 9-methyl derivative: HeLa IC₅₀ = 20.5 µM) and supports its prioritization in hit-to-lead campaigns targeting cervical carcinoma.

Interferon Induction Mechanism Studies: Differentiating Immunomodulatory from Direct Antiviral Indoloquinoxalines

If the reported interferon-inducing activity is experimentally validated for CAS 923123-73-3, this compound could serve as a mechanistically distinct probe for studying innate immune activation by small-molecule DNA ligands . Comparative studies against B-220 (direct viral DNA synthesis inhibitor) could help deconvolute the structural determinants that bias indoloquinoxalines toward either direct DNA intercalation-based antiviral activity or interferon pathway activation, informing the design of immunomodulatory agents based on the indoloquinoxaline scaffold.

Quote Request

Request a Quote for 2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.